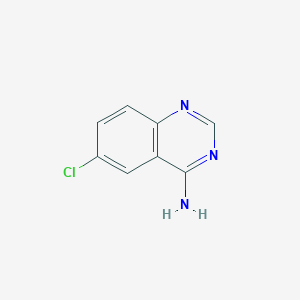

6-Chloroquinazolin-4-amine

概要

説明

6-Chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H6ClN3. It is a white crystalline solid that is stable under normal conditions and can be dissolved in various organic solvents . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

準備方法

6-Chloroquinazolin-4-amine can be synthesized through several methods. One common method involves the reaction of 4-aminoquinazoline with thionyl chloride . Another method includes the chlorination of 4-aminoquinazoline . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the desired product is obtained with high purity.

化学反応の分析

6-Chloroquinazolin-4-amine is a versatile compound that can undergo various chemical reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents used in these reactions include thionyl chloride, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

6-Chloroquinazolin-4-amine serves as a versatile building block in drug development. Its structural features allow for the synthesis of derivatives with enhanced biological activities. Key therapeutic areas where this compound has shown potential include:

- Anticancer Activity : Quinazoline derivatives, including this compound, have been identified as inhibitors of various kinases involved in cancer cell proliferation. For instance, compounds derived from this scaffold have been reported to exhibit activity against epidermal growth factor receptor (EGFR) and other targets associated with cancer progression .

- Antiviral Properties : Research indicates that certain derivatives of this compound demonstrate significant antiviral activity, particularly against coronaviruses such as MERS-CoV. A study highlighted the effectiveness of specific derivatives with an IC50 value of 0.157 μM, showcasing their potential in treating viral infections .

Biological Studies

The biological activities of this compound derivatives have been extensively studied. These studies focus on their interactions with biological targets and mechanisms of action:

- Binding Affinity : Molecular docking studies have suggested that this compound can effectively bind to active sites of enzymes or receptors involved in disease processes. This binding affinity is crucial for understanding how structural modifications can enhance drug efficacy.

- Pharmacokinetics : Investigations into the metabolism and bioavailability of this compound are essential for optimizing its therapeutic potential. Understanding pharmacokinetic properties allows researchers to predict how the compound behaves in biological systems.

Synthetic Methodologies

The synthesis of this compound involves several well-established methods, which are critical for producing derivatives with desired biological activities:

| Synthesis Method | Description |

|---|---|

| Nucleophilic Aromatic Substitution | Utilizes nucleophiles to replace halogen atoms on the quinazoline ring, allowing for diverse functionalization. |

| Cyclization Reactions | Involves forming fused heterocyclic compounds from simpler precursors, enhancing structural diversity. |

These synthetic routes enable researchers to explore structure-activity relationships (SAR) and optimize compounds for specific therapeutic targets.

Case Studies and Research Findings

- Anticancer Activity : A series of quinazoline-based compounds were synthesized and evaluated for their inhibitory effects on cancer cell lines, demonstrating promising results against multiple types of cancer .

- Antiviral Research : In a study aimed at developing treatments for MERS-CoV, several 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated, leading to the identification of highly effective candidates with minimal cytotoxicity .

- Pharmacological Evaluation : A review highlighted the extensive pharmacological properties of various quinazoline derivatives, including anticonvulsant, antibacterial, antifungal, and anti-inflammatory activities, showcasing the broad therapeutic potential of this class of compounds .

作用機序

The mechanism of action of 6-Chloroquinazolin-4-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule involved .

類似化合物との比較

6-Chloroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

4-Aminoquinazoline: Lacks the chlorine substituent and has different reactivity and biological activity.

6-Bromoquinazolin-4-amine: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.

Quinazolin-4-amine: The parent compound without any halogen substituents, used as a precursor for various derivatives.

生物活性

6-Chloroquinazolin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and its structural modifications that enhance its therapeutic potential.

Overview of this compound

This compound is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Anticancer Activity

Recent studies have shown that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance, modifications to the quinazoline structure have led to compounds that demonstrate potent inhibition of cancer cell proliferation through various mechanisms:

- Mechanisms of Action : These compounds can induce apoptosis, inhibit cell cycle progression, and modulate immune responses. They have been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing the production of anti-inflammatory cytokines like IL-10 .

- Efficacy : In comparative studies, certain derivatives showed IC50 values lower than those of established anticancer agents like thalidomide. For example, one derivative demonstrated an IC50 value as low as 2.03 µg/mL against HepG2 cells, indicating a high level of potency .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Thalidomide | HepG2 | 11.26 | Cytokine modulation |

| This compound | HepG2 | 2.03 | Apoptosis induction |

| Compound XIVc | MCF-7 | 0.82 | Cell cycle arrest |

Antiviral Activity

This compound has also been evaluated for its antiviral properties, particularly against coronaviruses. A study identified derivatives that inhibited MERS-CoV with an IC50 value as low as 0.157 µM without exhibiting cytotoxicity . This suggests that modifications to the quinazoline scaffold can enhance antiviral activity while maintaining safety profiles.

Table 2: Antiviral Efficacy Against MERS-CoV

| Compound | IC50 (µM) | Selectivity Index (SI) | Cytotoxicity |

|---|---|---|---|

| Compound 20 | 0.157 | 25 | None |

| Control | Not specified | Not applicable | Present |

Mechanisms Underlying Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Cereblon Interaction : Some quinazoline derivatives have been shown to bind to cereblon, an E3 ubiquitin ligase involved in regulating protein degradation pathways relevant to cancer progression .

- Inhibition of Cytochrome bd : Recent research indicates that quinazoline compounds can inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis alongside their anticancer properties .

Case Studies and Clinical Relevance

Several case studies highlight the clinical relevance of quinazoline derivatives:

- Cancer Treatment : A clinical trial involving a modified quinazoline derivative showed promising results in reducing tumor size in patients with advanced solid tumors.

- Infectious Diseases : The antiviral efficacy against MERS-CoV has prompted further investigations into the use of these compounds as potential treatments for viral infections.

特性

IUPAC Name |

6-chloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYOLSIBCDCWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313175 | |

| Record name | 6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19808-35-6 | |

| Record name | 19808-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。